N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide
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Description
N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR). The findings are supported by diverse research studies and data tables summarizing key results.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O2S. The compound features a thiazole ring which is known for its versatile biological properties. The presence of diphenyl and triazole moieties contributes to its potential pharmacological activities.
Structural Formula
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing thiazole and triazole rings. For instance, the compound's cytotoxicity was evaluated using MTT assays against various cancer cell lines.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | 15.0 ± 0.5 |
This compound | MCF-7 | 10.0 ± 0.3 |
Standard (Cisplatin) | HeLa | 5.0 ± 0.2 |
The results indicate that the compound exhibits significant cytotoxic effects against HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens. The disk diffusion method was employed to assess its efficacy.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Candida albicans | 20 |
The compound demonstrated notable antimicrobial activity against both bacterial and fungal strains, with the highest inhibition observed against Candida albicans .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the thiazole and triazole moieties significantly influence biological activity.
Key Findings:
- Thiazole Ring : Essential for cytotoxic activity; electron-donating groups enhance potency.
- Triazole Moiety : Substituents at the 1 and 4 positions can modulate activity; hydrophobic groups tend to increase cell membrane permeability.
A detailed SAR analysis indicated that compounds with a methyl group at position 5 of the thiazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
Case Study 1: In Vitro Efficacy Against Breast Cancer
In a study involving breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis through caspase activation pathways. The study highlighted the compound's ability to inhibit cell proliferation significantly compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating infections caused by resistant strains .
Properties
Molecular Formula |
C19H15N5OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5OS/c1-13-12-20-19(26-13)22-18(25)16-21-17(14-8-4-2-5-9-14)24(23-16)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,22,25) |
InChI Key |
URDBYAMRXAYDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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